GL67

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

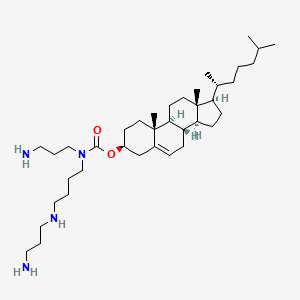

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-(3-aminopropyl)-N-[4-(3-aminopropylamino)butyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70N4O2/c1-28(2)11-8-12-29(3)33-15-16-34-32-14-13-30-27-31(17-19-37(30,4)35(32)18-20-38(33,34)5)44-36(43)42(26-10-22-40)25-7-6-23-41-24-9-21-39/h13,28-29,31-35,41H,6-12,14-27,39-40H2,1-5H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBLYWGVXTZWCU-HMVYLTCSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)N(CCCCNCCCN)CCCN)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)N(CCCCNCCCN)CCCN)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179075-30-0 | |

| Record name | N4-Spermine cholesterol carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179075300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N4-SPERMINE CHOLESTEROL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF47XVU5BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N4-Spermine Cholesterol Carbamate (GL67): A Technical Guide for Drug Delivery Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: N4-Spermine cholesterol carbamate, commonly known as Genzyme Lipid 67 (GL67), is a synthetic cationic lipid that has garnered significant attention in the field of non-viral gene delivery. Its unique structure, featuring a cholesterol anchor, a carbamate linker, and a spermine headgroup, imparts advantageous properties for the formulation of lipid-based nanoparticles capable of efficiently encapsulating and delivering nucleic acid payloads such as siRNA and plasmid DNA into cells. This technical guide provides a comprehensive overview of N4-Spermine cholesterol carbamate, including its synthesis, physicochemical properties, and its application in forming liposomal delivery vehicles. Detailed experimental protocols and quantitative data are presented to assist researchers in the development of novel drug delivery systems.

Core Concepts

N4-Spermine cholesterol carbamate is a multivalent ionizable cationic lipid.[1] Its amphiphilic nature, with a hydrophobic cholesterol moiety and a hydrophilic polyamine (spermine) headgroup, allows it to self-assemble into liposomes, often in conjunction with a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). The positively charged spermine headgroup facilitates the electrostatic interaction and complexation with negatively charged nucleic acids. The cholesterol component provides structural stability to the liposome and can influence its interaction with cell membranes.

Synthesis of N4-Spermine Cholesterol Carbamate

The synthesis of N4-Spermine cholesterol carbamate involves the formation of a carbamate linkage between cholesterol and spermine. A common synthetic route employs the reaction of cholesteryl chloroformate with spermine. To achieve regioselectivity and avoid side reactions, a protection strategy for the amine groups of spermine is often necessary.

Experimental Protocol: Synthesis of N4-Spermine Cholesterol Carbamate

This protocol is a generalized procedure based on the synthesis of similar cholesteryl polyamine carbamates.

Materials:

-

Cholesteryl chloroformate

-

Spermine

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other appropriate solvent

-

Protecting group reagents (e.g., Boc-anhydride)

-

Deprotection reagents (e.g., trifluoroacetic acid)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, ammonium hydroxide)

Procedure:

-

Protection of Spermine (Optional but Recommended):

-

Dissolve spermine in a suitable solvent.

-

Add a protecting group reagent (e.g., Boc-anhydride) to selectively protect the primary and secondary amines, leaving one primary amine available for reaction. The choice of protecting group and reaction conditions will determine which amine(s) are protected.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, purify the protected spermine derivative using column chromatography.

-

-

Reaction with Cholesteryl Chloroformate:

-

Dissolve the (protected) spermine in an anhydrous solvent such as DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base, such as triethylamine, to act as a proton scavenger.

-

Slowly add a solution of cholesteryl chloroformate in the same solvent to the spermine solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

-

Deprotection (if applicable):

-

If a protecting group was used, remove it using appropriate deprotection reagents. For example, Boc groups can be removed with trifluoroacetic acid.

-

-

Purification:

-

Quench the reaction and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of chloroform/methanol/ammonium hydroxide) to obtain the pure N4-Spermine cholesterol carbamate.

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

-

Formulation of Liposomes

N4-Spermine cholesterol carbamate is typically formulated into liposomes with a neutral helper lipid, most commonly DOPE, to enhance the fusogenic properties of the vesicles and facilitate endosomal escape.

Experimental Protocol: Preparation of this compound/DOPE Liposomes

Materials:

-

N4-Spermine cholesterol carbamate (this compound)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Chloroform

-

Methanol

-

Nuclease-free water or buffer (e.g., HEPES-buffered saline)

-

siRNA or plasmid DNA

Procedure:

-

Lipid Film Hydration:

-

Dissolve the desired molar ratio of this compound and DOPE (e.g., 1:1) in a chloroform/methanol solvent mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a nuclease-free aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles (ULVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated for an odd number of passes (e.g., 11 times) to ensure a narrow size distribution.

-

-

Complexation with Nucleic Acids:

-

Dilute the siRNA or plasmid DNA in a suitable buffer.

-

Add the nucleic acid solution to the liposome suspension at the desired charge ratio (+/-) and mix gently.

-

Incubate the mixture at room temperature for a specified period (e.g., 20-30 minutes) to allow for the formation of lipoplexes.

-

Physicochemical Characterization of Liposomes

The physicochemical properties of the formulated liposomes are critical for their in vitro and in vivo performance.

Data Presentation: Physicochemical Properties of this compound-based Liposomes

| Formulation (Molar Ratio) | Cationic Lipid:siRNA Ratio | Particle Size (nm) | Zeta Potential (mV) | Reference |

| This compound:DOPE (1:1) with varying % of total cationic lipid | 3:1 | 144 - 332 | -9 to +47 | [2] |

| This compound:DC-Chol:DOPE (varying ratios) | 3:1 | 144 - 332 | -9 to +47 | [2] |

Note: Particle size and zeta potential are highly dependent on the specific formulation parameters, including the ratio of cationic lipid to helper lipid, the charge ratio of cationic lipid to nucleic acid, and the buffer conditions.

Experimental Protocol: Particle Size and Zeta Potential Measurement

Instrumentation:

-

Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

-

Sample Preparation:

-

Dilute the liposome or lipoplex suspension in a suitable buffer (e.g., the same buffer used for formulation) to an appropriate concentration for DLS measurement.

-

-

Measurement:

-

Equilibrate the instrument to the desired temperature (e.g., 25 °C).

-

Place the diluted sample in a cuvette and insert it into the instrument.

-

Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter (particle size) and the polydispersity index (PDI).

-

For zeta potential, use an appropriate folded capillary cell and perform the measurement to determine the surface charge of the particles.

-

In Vitro Applications: Gene Silencing

This compound-based liposomes have been shown to be effective vehicles for the delivery of siRNA to achieve gene silencing in various cell lines.

Data Presentation: Cellular Uptake and Transfection Efficiency

| Cell Line | Formulation | Transfection Outcome | Reference |

| A549 (human lung carcinoma) | This compound:DC-Chol:DOPE with cy3-siRNA | Increased internalization with higher this compound content | [2] |

| A549 | mRNA/GL67 complexes | Higher percentage of GFP-positive cells compared to pDNA transfection | [3] |

Experimental Protocol: In Vitro Transfection

Materials:

-

Target cells (e.g., A549)

-

Cell culture medium and supplements

-

This compound/DOPE-siRNA lipoplexes

-

Control siRNA (e.g., non-targeting siRNA)

-

Transfection reagent (for positive control)

-

Assay reagents for measuring gene knockdown (e.g., qPCR reagents, antibodies for western blotting)

Procedure:

-

Cell Seeding:

-

Seed the target cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Incubate the cells overnight under standard cell culture conditions (e.g., 37 °C, 5% CO₂).

-

-

Transfection:

-

On the day of transfection, replace the cell culture medium with fresh, serum-free, or serum-containing medium as required for the experiment.

-

Add the prepared this compound/DOPE-siRNA lipoplexes to the cells at the desired final siRNA concentration.

-

Include appropriate controls, such as cells treated with a non-targeting siRNA lipoplex and a positive control using a commercial transfection reagent.

-

-

Incubation:

-

Incubate the cells with the lipoplexes for a specified period (e.g., 4-6 hours).

-

After the incubation period, replace the transfection medium with fresh, complete cell culture medium.

-

-

Analysis of Gene Knockdown:

-

Harvest the cells at a suitable time point post-transfection (e.g., 24, 48, or 72 hours).

-

Analyze the level of target gene knockdown by measuring mRNA levels (e.g., using qRT-PCR) or protein levels (e.g., using Western blotting or ELISA).

-

Mechanism of Action: Cellular Uptake and Endosomal Escape

The delivery of nucleic acids to the cytoplasm involves several key steps, including cellular uptake, endosomal escape, and release of the payload.

Cellular Uptake and Endosomal Escape Pathway

Caption: Cellular uptake and endosomal escape of this compound-based lipoplexes.

Experimental Workflow for Liposome Formulation and In Vitro Testing

Caption: Experimental workflow for this compound liposome formulation and testing.

Conclusion

N4-Spermine cholesterol carbamate (this compound) is a valuable cationic lipid for the non-viral delivery of nucleic acids. Its robust formulation into liposomes with helper lipids like DOPE allows for the efficient encapsulation and cellular delivery of payloads such as siRNA. The provided data and protocols offer a foundation for researchers to utilize and further optimize this compound-based delivery systems for various therapeutic and research applications. Further studies to fully elucidate the structure-activity relationship and to enhance the in vivo performance of these formulations are warranted.

References

An In-depth Technical Guide to N4-Spermine Cholesterol Carbamate (GL67)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of N4-Spermine cholesterol carbamate, a cationic lipid also known to as GL67. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of non-viral gene delivery systems.

Core Structure and Properties

N4-Spermine cholesterol carbamate (this compound) is a synthetic cationic lipid meticulously designed for nucleic acid delivery. Its unique structure comprises a hydrophobic cholesterol anchor, a carbamate linker, and a hydrophilic spermine headgroup. This amphipathic nature is pivotal to its function, enabling the formation of liposomes that can encapsulate and transport negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), across cellular membranes.

The spermine headgroup, with its multiple amine functionalities, confers a positive charge to the lipid at physiological pH, facilitating electrostatic interactions with the phosphate backbone of nucleic acids. This interaction is crucial for the condensation of genetic material and the formation of stable lipoplexes. The cholesterol moiety provides structural integrity to the liposome and aids in its fusion with the cell membrane, thereby enabling the release of the genetic payload into the cytoplasm.

Physicochemical Properties

The physicochemical properties of this compound and its liposomal formulations are critical determinants of its efficacy as a gene delivery vector. These properties, including particle size, zeta potential, and pKa, influence the stability of the lipoplexes, their interaction with cellular membranes, and the efficiency of transfection.

Table 1: Physicochemical Properties of this compound/DOPE Liposomal Formulations

| Molar Ratio (Cationic Lipid:siRNA) | % this compound in Cationic Lipid Component | Particle Size (nm) | Zeta Potential (mV) |

| 1:1 | 0% (100% DC-Chol) | 292 | -26 |

| 1:1 | 100% | 557 | -11 |

| 2:1 | 0% (100% DC-Chol) | 307 | -9 |

| 2:1 | 100% | 367 | -2 |

| 3:1 | 0% (100% DC-Chol) | 144 | -9 |

| 3:1 | 20% | 198 | +15 |

| 3:1 | 40% | 245 | +23 |

| 3:1 | 60% | 278 | +31 |

| 3:1 | 80% | 299 | +39 |

| 3:1 | 100% | 332 | +47 |

Data adapted from Jarallah, S.J., et al., Saudi Pharmaceutical Journal, 2023.[1][2] Note: DC-Chol (Dimethylaminoethane-carbamoyl-cholesterol) is another cationic lipid used for comparison. DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is a neutral helper lipid.

Synthesis of N4-Spermine Cholesterol Carbamate

The synthesis of N4-Spermine cholesterol carbamate is a multi-step process that typically employs an orthogonal protection strategy to selectively modify the spermine moiety.[3] This approach allows for the specific attachment of the cholesterol anchor to the N4 nitrogen of spermine while the other amine groups are temporarily protected.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: General Principles of Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is proprietary. However, based on the literature, a general procedure can be outlined as follows:

Step 1: Orthogonal Protection of Spermine

-

Protection of Primary Amines: Spermine is reacted with a reagent such as ethyl trifluoroacetate to protect the two primary amine groups.

-

Protection of Secondary Amines: The resulting di-trifluoroacetylated spermine is then treated with di-tert-butyl dicarbonate (Boc)₂O to protect the two secondary amine groups, yielding N1,N12-di-trifluoroacetyl-N4,N9-di-Boc-spermine.

Step 2: Selective Deprotection and Conjugation

-

Selective Deprotection: One of the trifluoroacetyl groups is selectively removed under mild basic conditions to expose a single primary amine.

-

Conjugation: The mono-deprotected spermine derivative is then reacted with cholesteryl chloroformate in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane). This reaction forms the carbamate linkage between the cholesterol moiety and the N4 nitrogen of the spermine.

Step 3: Final Deprotection

-

The remaining protecting groups (one trifluoroacetyl and two Boc groups) are removed under appropriate conditions. For example, the Boc groups can be removed using a strong acid like trifluoroacetic acid (TFA), and the trifluoroacetyl group can be cleaved under basic conditions.

Step 4: Purification

-

The final product, N4-Spermine cholesterol carbamate, is purified using chromatographic techniques, such as silica gel column chromatography, to remove unreacted starting materials and byproducts. The structure and purity of the final compound are confirmed by analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Formulation of this compound-based Liposomes for Gene Delivery

This compound is typically formulated with a neutral helper lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to form liposomes. DOPE is known to facilitate the endosomal escape of the lipoplex, a critical step for successful gene delivery. The most common method for preparing these liposomes is the thin-film hydration technique.

Experimental Protocol: Liposome Formulation by Thin-Film Hydration

This protocol describes the preparation of this compound/DOPE liposomes and their subsequent complexation with nucleic acids.

Materials:

-

N4-Spermine cholesterol carbamate (this compound)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

-

Sterile, RNase-free water or buffer (e.g., HEPES-buffered saline)

-

Nucleic acid (pDNA or siRNA) in a suitable buffer

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder with polycarbonate membranes

Procedure:

-

Lipid Film Formation: a. Dissolve the desired amounts of this compound and DOPE (e.g., at a 1:1 or 1:2 molar ratio) in the chloroform/methanol solvent mixture in a round-bottom flask. b. Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

-

Hydration: a. Hydrate the lipid film by adding a sterile, RNase-free aqueous buffer. The volume of the buffer will determine the final lipid concentration. b. The hydration process is typically carried out above the phase transition temperature of the lipids. Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

-

Sonication/Extrusion: a. To produce smaller, unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension is subjected to sonication using a bath sonicator or probe sonicator, or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

Lipoplex Formation: a. Dilute the nucleic acid (pDNA or siRNA) in a suitable buffer. b. In a separate tube, dilute the prepared liposome suspension. c. Add the diluted nucleic acid solution to the diluted liposome suspension dropwise while gently vortexing. d. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes. The lipoplexes are now ready for in vitro or in vivo applications.

Application in Gene Therapy: CFTR Gene Delivery

This compound-based liposomes have been investigated for the delivery of the cystic fibrosis transmembrane conductance regulator (CFTR) gene to airway epithelial cells as a potential therapy for cystic fibrosis.[5] Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, leading to defective chloride ion transport and the production of thick, sticky mucus in the lungs and other organs.

Signaling Pathway and Mechanism of Action

The goal of CFTR gene therapy is to introduce a functional copy of the CFTR gene into the affected cells, thereby restoring normal chloride channel function.

Caption: Cellular pathway of this compound-mediated CFTR gene delivery.

Experimental Workflow: In Vitro Transfection

The following diagram outlines a typical workflow for an in vitro gene transfection experiment using this compound-based liposomes.

Caption: A typical workflow for in vitro cell transfection.

Conclusion

N4-Spermine cholesterol carbamate (this compound) is a potent and versatile cationic lipid for the non-viral delivery of nucleic acids. Its well-defined structure, which combines the membrane-inserting properties of cholesterol with the DNA-condensing capabilities of spermine, makes it an effective vector for gene therapy applications. The ability to formulate this compound into liposomes with tunable physicochemical properties allows for the optimization of delivery to specific cell types and tissues. The detailed protocols and data presented in this guide provide a solid foundation for researchers to utilize and further develop this compound-based delivery systems for a wide range of therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. BOC Protection and Deprotection [es.bzchemicals.com]

- 4. Cholesterol chloroformate | 7144-08-3 | FC14186 [biosynth.com]

- 5. Synthesis of cholesterol-polyamine carbamates: pKa studies and condensation of calf thymus DNA - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Core Mechanism of N4-Spermine Cholesterol Carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Spermine Cholesterol Carbamate, also known as GL67, is a cationic lipid that has emerged as a significant non-viral vector for the delivery of genetic material, including plasmid DNA (pDNA) and small interfering RNA (siRNA). Its unique structure, which combines the polycationic nature of spermine with the membrane-anchoring properties of cholesterol, facilitates the formation of stable lipoplexes with nucleic acids. These complexes are capable of traversing the cell membrane and delivering their cargo to the cytoplasm, a critical step for therapeutic efficacy. This technical guide provides a comprehensive overview of the mechanism of action of N4-Spermine Cholesterol Carbamate, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Physicochemical Properties and Lipoplex Formation

N4-Spermine Cholesterol Carbamate is an amphiphilic molecule featuring a hydrophilic spermine headgroup and a lipophilic cholesterol tail. The spermine moiety contains multiple amine groups that are protonated at physiological pH, conferring a positive charge to the molecule. This positive charge is fundamental to its ability to electrostatically interact with the negatively charged phosphate backbone of nucleic acids, leading to the condensation of the genetic material into compact, nanoparticle-sized lipoplexes.

These lipoplexes are typically formulated with a neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which aids in the structural integrity of the liposome and facilitates endosomal escape. The molar ratio of N4-Spermine Cholesterol Carbamate to the helper lipid and the nucleic acid cargo is a critical parameter that influences the physicochemical properties and transfection efficiency of the resulting lipoplexes.

Quantitative Data on Lipoplex Characteristics

The particle size and zeta potential of lipoplexes are crucial determinants of their interaction with cells and their subsequent intracellular fate. Smaller particle sizes generally favor cellular uptake, while a net positive zeta potential facilitates binding to the negatively charged cell membrane. The following tables summarize key quantitative data for this compound-based lipoplexes from published studies.

| Formulation (Molar Ratio of Cationic Lipid to DOPE) | This compound Content in Cationic Lipid Fraction (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |

| 1:1 | 0 | 292 | -26 | [1] |

| 1:1 | 100 | 557 | -11 | [1] |

| 2:1 | 0 | 307 | -2 | [1] |

| 2:1 | 100 | 367 | -2 | [1] |

| 3:1 | 0 | 144 | -9 | [1] |

| 3:1 | 20 | 188 | +15 | [1] |

| 3:1 | 40 | 211 | +23 | [1] |

| 3:1 | 60 | 245 | +31 | [1] |

| 3:1 | 80 | 289 | +39 | [1] |

| 3:1 | 100 | 332 | +47 | [1] |

Table 1: Physicochemical characterization of this compound/DC-Chol/DOPE lipoplexes for siRNA delivery. The molar ratio of total cationic lipid (this compound and/or DC-Chol) to DOPE was varied, as was the percentage of this compound within the cationic lipid component.

| Cell Line | Transfection Efficiency (% of GFP-positive cells) | Reference |

| A549 (mRNA transfection) | ~40% (at 8 hours) | [2] |

| A549 (pDNA transfection) | ~20% (at 24 hours) | [2] |

| HEK293 (pDNA transfection with novel cholesterol spermine conjugates) | Significantly higher than Lipofectamine 2000 | [3] |

Table 2: In vitro transfection efficiency of this compound-based lipoplexes.

| In Vivo Model | Cargo | Outcome | Reference |

| Mouse Lung | siRNA against β-galactosidase | Modest reduction in expression by 30% | [1] |

Table 3: In vivo efficacy of this compound-based lipoplexes.

Mechanism of Action: A Stepwise Overview

The delivery of nucleic acids to the cytoplasm via N4-Spermine Cholesterol Carbamate-based lipoplexes is a multi-step process that involves cellular uptake, endosomal escape, and cargo release.

Cellular Uptake

The positively charged lipoplexes are initially attracted to the negatively charged proteoglycans on the surface of the cell membrane. This electrostatic interaction facilitates the internalization of the lipoplexes, which is believed to occur primarily through endocytosis. While the exact endocytic pathway can be cell-type dependent, evidence for other cationic lipoplexes suggests the involvement of both clathrin-mediated and caveolae-mediated endocytosis.

References

- 1. This compound lipid-based liposomal formulation for efficient siRNA delivery into human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High transfection efficiency and low toxicity cationic lipids with aminoglycerol-diamine conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Cholesteryl Polyamine Carbamates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cholesteryl polyamine carbamates, a class of cationic lipids with significant potential in drug and gene delivery. The document details synthetic methodologies, presents key quantitative data in a structured format, and visually represents the synthetic workflows.

Introduction

Cholesteryl polyamine carbamates are amphiphilic molecules that consist of a hydrophobic cholesterol anchor, a carbamate linker, and a hydrophilic polyamine headgroup. This unique structure allows them to self-assemble into liposomes and form complexes, known as lipoplexes, with negatively charged nucleic acids like plasmid DNA and siRNA. The positive charges on the polyamine chain at physiological pH facilitate the condensation of nucleic acids and their delivery across cell membranes. The cholesterol moiety provides stability to the liposomal formulations, particularly in the presence of serum, making these compounds promising non-viral vectors for gene therapy and drug delivery applications.[1] The efficiency of these lipids in gene transfection is influenced by factors such as the length of the polyamine chain and the overall shape of the molecule.[2]

Synthetic Strategies

The primary route for synthesizing cholesteryl polyamine carbamates involves the reaction of a cholesterol derivative with a polyamine. The most common precursor is cholesteryl chloroformate, which readily reacts with the primary or secondary amines of the polyamine to form a stable carbamate linkage.[3][4][5] Key considerations in the synthesis include the choice of solvent, reaction temperature, and the use of a base to neutralize the hydrochloric acid byproduct. To achieve selective reaction at a specific amine in a polyamine with multiple reactive sites, an orthogonal protection strategy is often employed.[1][6][7]

General Synthesis via Cholesteryl Chloroformate

A straightforward method for the synthesis of cholesteryl carbamates involves the direct reaction of cholesteryl chloroformate with a suitable amine in an inert solvent.[3]

Experimental Protocol:

A general procedure for the synthesis of cholesteryl carbamate derivatives is as follows:

-

One equivalent of the desired amine is dissolved in dry dichloromethane (DCM) in a reaction vessel under a nitrogen atmosphere.

-

The solution is cooled to 0°C, and 1.2 equivalents of triethylamine are added.

-

A solution of one equivalent of cholesteryl chloroformate in dry DCM is then added dropwise over a period of one hour, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0°C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up, and the crude product is purified by column chromatography on silica gel.[3]

The use of 4-dimethylaminopyridine (DMAP) as a catalyst has been shown to significantly reduce reaction times, in some cases from over 24 hours to 12 hours.[8]

Synthesis using an Orthogonal Protection Strategy

For the synthesis of unsymmetrical cholesteryl polyamine carbamates, where the cholesterol moiety is attached to a specific amine of a polyamine like spermine or thermine, an orthogonal protection strategy is necessary. This involves protecting different amino groups with distinct protecting groups that can be removed under different conditions. A common approach utilizes trifluoroacetyl (TFA) and tert-butyloxycarbonyl (Boc) protecting groups.[1][6][7]

Experimental Workflow:

The following diagram illustrates a generalized workflow for the synthesis of cholesteryl polyamine carbamates using an orthogonal protection strategy.

Caption: Generalized workflow for the synthesis of cholesteryl polyamine carbamates.

Quantitative Data

The following tables summarize key quantitative data for a selection of synthesized cholesteryl polyamine carbamates.

Table 1: Reaction Conditions and Yields

| Compound Name | Amine/Polyamine Used | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Cholesteryl Piperidine Carbamate | Piperidine | DMAP | DCM | 12 | High | [8] |

| Cholesteryl Aniline Carbamate | Aniline | DMAP | DCM | 12 | Moderate | [8] |

| CholCadLys | Cadaverine, Lysine | - | - | - | 60 | [2] |

| Cholesteryl-Arginylcarbamate | Arginine | - | DMSO | 12 | 76 | [9] |

Table 2: Characterization Data

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spectrometry (m/z) | Reference |

| Representative Signals for Cholesteryl Moiety | 0.68 (s, 3H, C18-H), 1.01 (s, 3H, C19-H), 5.37 (d, 1H, C6-H) | 11.8 (C18), 19.3 (C19), 122.5 (C6), 139.7 (C5) | Varies with polyamine | [1][6] |

| Representative Signals for Carbamate Linker | ~4.5 (m, 1H, C3-H of cholesterol) | ~155 (C=O of carbamate) | Varies with polyamine | [1][6] |

Note: Specific chemical shifts and mass-to-charge ratios will vary depending on the specific polyamine conjugated to the cholesterol.

Signaling Pathways and Mechanism of Action

The primary application of cholesteryl polyamine carbamates is in gene delivery, which involves the condensation of nucleic acids into nanoparticles called lipoplexes. The mechanism of action is largely a biophysical process rather than a classical signaling pathway.

The logical relationship for lipoplex formation and gene delivery is illustrated below.

Caption: Mechanism of gene delivery by cholesteryl polyamine carbamates.

Conclusion

The synthesis of cholesteryl polyamine carbamates is a well-established process that can be readily achieved through the reaction of cholesteryl chloroformate with various polyamines. The use of protecting group strategies allows for the synthesis of well-defined, unsymmetrical derivatives. These cationic lipids are highly effective at condensing nucleic acids and mediating their delivery into cells, making them valuable tools for research and potential therapeutic applications in the field of drug and gene delivery. Further research and development in this area may focus on optimizing the polyamine structure and the overall lipid architecture to enhance transfection efficiency and reduce cytotoxicity.

References

- 1. Synthesis of cholesteryl polyamine carbamates: pK(a) studies and condensation of calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cationic Lipid Derived from a Basic Amino Acid: Design and Synthesis [mdpi.com]

- 3. Synthesis of Novel Cholesteryl Carbamate Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. A novel method for conjugating the terminal amine of peptide ligands to cholesterol: synthesis iRGD-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

N4-Spermine Cholesterol Carbamate: A Technical Guide to Non-Viral Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N4-Spermine cholesterol carbamate, a cationic lipid at the forefront of non-viral gene delivery systems. This document details its synthesis, formulation into liposomes, and application in transfecting cells with nucleic acids such as plasmid DNA and siRNA. The guide includes structured data on its performance, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Concepts: Structure and Formulation

N4-Spermine cholesterol carbamate, also known as GL67, is a multivalent ionizable cationic lipid.[1] Its structure consists of a naturally occurring polyamine, spermine, conjugated to a cholesterol backbone through a carbamate linker.[1][2] This amphiphilic molecule possesses a hydrophobic cholesterol domain and a hydrophilic spermine headgroup, allowing it to self-assemble and interact with nucleic acids.[1]

For gene delivery, N4-Spermine cholesterol carbamate is typically formulated into liposomes, often in combination with neutral helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and sometimes with other cationic lipids like 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol).[1] The cationic nature of the liposomes facilitates the condensation of negatively charged nucleic acids to form lipoplexes, which can then be introduced to cells. The inclusion of cholesterol is known to stabilize cationic lipidic membrane structures, which can improve transfection activity in the presence of serum.

Quantitative Performance Data

The efficacy of N4-Spermine cholesterol carbamate-based liposomes has been evaluated across various parameters, including particle size, zeta potential, and transfection efficiency. The following tables summarize key quantitative data from published studies.

| Formulation | Particle Size (nm) | Zeta Potential (mV) | Reference |

| N4-Spermine cholesterol carbamate:DOPE | 1091 | Not Reported | [3] |

| Spermine polar head-Lysine-C12,16:DOPE | 760.5 | Not Reported | [3] |

| Spermine polar head-Hydroxy-linker:DOPE | 1584 | Not Reported | [3] |

| Spermine polar head-Longer tail:DOPE | 436.5 | Not Reported | [3] |

Table 1: Physicochemical Properties of Spermine-Based Cationic Liposomes. The particle size of liposomes can be influenced by the specific structure of the cationic lipid and the formulation method.

| Cell Line | Transfection Agent | Reporter Gene | Transfection Efficiency | Cytotoxicity | Reference |

| HEK293 | N4-Spermine cholesterol carbamate:DOPE | pDNA, siRNA | Significantly higher than Lipofectamine 2000 | Low | [2] |

| HeLa | Sper-Ahx-Chol:DOPE | pDNA | Greater than Lipofectamine 3000 (with/without serum) | Low | [4][5] |

| HEK293T | Sper-His-Chol:DOPE & Sper-Ahx-Chol:DOPE | pDNA | Higher than Lipofectamine 3000 (in 40% serum) | Low | [4][5] |

| A549 | This compound:DC-Chol:DOPE | siRNA | Efficient delivery into human lung cancer cells | Not detailed | [1] |

| OVCAR-3 | Spermine-condensed DNA with fusogenic phospholipids | pDNA | Same order of magnitude as cationic lipoplexes | Less toxic |

Table 2: In Vitro Transfection Efficiency and Cytotoxicity. N4-Spermine cholesterol carbamate-based formulations have demonstrated high transfection efficiencies in a variety of cell lines, often outperforming commercial reagents, especially in the presence of serum.

Experimental Protocols

This section provides detailed methodologies for the synthesis of cholesteryl polyamine carbamates, preparation of liposomes, and key in vitro assays.

Synthesis of Cholesteryl Polyamine Carbamates

The synthesis of N4-Spermine cholesterol carbamate involves the conjugation of spermine to a cholesterol backbone. While the exact, proprietary synthesis protocol for this compound is not publicly available, a general and representative method can be derived from the synthesis of similar cholesteryl polyamine carbamates.[6][7][8][9] This typically involves an orthogonal protection strategy for the polyamine's amino groups.

Materials:

-

Cholesterol

-

Spermine

-

Trifluoroacetyl and Boc-protecting groups

-

Organic solvents (e.g., Chloroform, Methanol, DMF)

-

Reagents for carbamate linkage formation (e.g., phosgene derivatives)

-

Reagents for deprotection

Protocol:

-

Orthogonal Protection of Spermine: Protect the primary and secondary amino groups of spermine using trifluoroacetyl and Boc-protecting groups to allow for regioselective reaction.[6][7][9]

-

Activation of Cholesterol: Activate the cholesterol hydroxyl group for reaction, for example, by converting it to a chloroformate.

-

Carbamate Linkage Formation: React the activated cholesterol with the selectively deprotected amino group of the protected spermine to form the carbamate linkage.

-

Deprotection: Remove the remaining protecting groups from the spermine moiety to yield the final N4-Spermine cholesterol carbamate.

-

Purification: Purify the final product using chromatography techniques (e.g., column chromatography).

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques like 1H and 13C NMR spectroscopy and mass spectrometry.[6][7][9]

Liposome Preparation (Thin-Film Hydration and Extrusion)

This protocol describes the formation of unilamellar liposomes containing N4-Spermine cholesterol carbamate and a helper lipid (e.g., DOPE).

Materials:

-

N4-Spermine cholesterol carbamate

-

DOPE (or other helper lipid)

-

Chloroform or a chloroform:methanol mixture

-

Aqueous buffer (e.g., sterile water, PBS)

-

Rotary evaporator

-

Vacuum pump

-

Water bath sonicator

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Lipid Film Formation:

-

Dissolve N4-Spermine cholesterol carbamate and DOPE in the desired molar ratio in chloroform or a chloroform:methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[10]

-

Dry the lipid film under vacuum for several hours to overnight to remove any residual solvent.

-

-

Hydration:

-

Sizing by Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.[12]

-

Pass the liposome suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-20 times) using a liposome extruder. This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.[12]

-

In Vitro Transfection

This protocol outlines the general steps for transfecting cells in culture with lipoplexes formed from N4-Spermine cholesterol carbamate liposomes and plasmid DNA.

Materials:

-

Prepared N4-Spermine cholesterol carbamate:DOPE liposomes

-

Plasmid DNA (e.g., encoding a reporter gene like luciferase or GFP)

-

Serum-free cell culture medium (e.g., Opti-MEM)

-

Complete cell culture medium

-

Cells seeded in a multi-well plate

Protocol:

-

Cell Seeding: Seed the target cells in a multi-well plate and allow them to attach and reach the desired confluency (typically 70-80%).

-

Lipoplex Formation:

-

Dilute the plasmid DNA in a serum-free medium.

-

In a separate tube, dilute the liposome suspension in a serum-free medium.

-

Combine the diluted DNA and liposome solutions and incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of lipoplexes. The ratio of cationic lipid to DNA (N/P ratio) is a critical parameter to optimize.

-

-

Transfection:

-

Remove the culture medium from the cells and wash with PBS if necessary.

-

Add the lipoplex-containing medium to the cells.

-

Incubate the cells with the lipoplexes for a period of time (e.g., 4-6 hours) at 37°C in a CO2 incubator.

-

-

Post-Transfection:

-

After the incubation period, remove the transfection medium and replace it with a fresh, complete culture medium.

-

Incubate the cells for an additional 24-72 hours to allow for gene expression.

-

-

Analysis: Analyze the expression of the transfected gene using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cells seeded in a 96-well plate

-

Lipoplexes at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to different concentrations of the N4-Spermine cholesterol carbamate lipoplexes for a specified duration (e.g., 24 hours). Include untreated cells as a control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.[14]

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the proposed cellular uptake pathway.

Caption: Synthesis of N4-Spermine Cholesterol Carbamate.

Caption: Liposome Preparation via Thin-Film Hydration.

Caption: General Workflow for In Vitro Transfection.

Caption: Proposed Cellular Uptake and Endosomal Escape.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Novel cholesterol spermine conjugates provide efficient cellular delivery of plasmid DNA and small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimizing Transfection Efficiency of Spermine Polar Head Cholesterol-Based Cationic Lipids with Amino Acid Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of cholesteryl polyamine carbamates: pK(a) studies and condensation of calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liposome: classification, preparation, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cationic Liposomes with Different Lipid Ratios: Antibacterial Activity, Antibacterial Mechanism, and Cytotoxicity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Spermine in Cholesterol-Based Transfection Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The efficient and safe delivery of nucleic acids into cells remains a critical hurdle in gene therapy and various research applications. Non-viral vectors, particularly those based on cationic lipids, have emerged as a promising alternative to viral methods, offering advantages in terms of safety and manufacturing scalability. Among these, formulations incorporating both cholesterol and the endogenous polyamine spermine have garnered significant interest. This technical guide delves into the core principles governing the function of spermine in cholesterol-based transfection reagents. We will explore its structural role, the mechanism of action from lipoplex formation to endosomal escape, and the impact of formulation parameters on transfection efficiency and cytotoxicity. This guide synthesizes quantitative data from multiple studies into comparative tables and provides detailed experimental protocols for the synthesis of cholesterol-spermine conjugates and their application in cell transfection. Furthermore, key cellular pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and comprehensive understanding of this important class of transfection reagents.

Introduction: The Synergy of Cholesterol and Spermine in Gene Delivery

Cationic lipids are amphiphilic molecules characterized by a positively charged headgroup and a hydrophobic tail. This structure allows them to self-assemble into liposomes and to electrostatically interact with negatively charged nucleic acids (such as plasmid DNA and siRNA), condensing them into nanoparticle structures known as lipoplexes. Cholesterol, a crucial component of mammalian cell membranes, is often included as a "helper lipid" in these formulations. Its rigid, planar structure helps to stabilize the lipid bilayer of the liposome, which can reduce the premature release of the nucleic acid cargo and can also facilitate fusion with the cell membrane.

Spermine, a naturally occurring polyamine, is an attractive candidate for the hydrophilic headgroup of cationic lipids. Its multiple primary and secondary amine groups are protonated at physiological pH, providing a high positive charge density. This allows for efficient condensation of nucleic acids. The combination of a cholesterol hydrophobic anchor with a spermine headgroup creates a potent cationic lipid for gene delivery. The structure of the linker connecting these two moieties, as well as the overall molecular geometry, has been shown to significantly influence both the efficiency and toxicity of the transfection reagent.

Mechanism of Action: A Multi-Step Journey into the Cell

The successful delivery of a gene via a spermine-cholesterol transfection reagent involves a series of sequential steps, from the initial complexation with the nucleic acid to the final expression of the desired gene product.

Lipoplex Formation

The initial and fundamental step is the spontaneous self-assembly of the cationic spermine-cholesterol liposomes with the anionic nucleic acid. This process is primarily driven by electrostatic interactions. The positively charged spermine headgroups neutralize the negative charges of the phosphate backbone of the DNA or RNA, leading to its condensation into a more compact and protected structure. The ratio of positive charges from the cationic lipid to the negative charges from the nucleic acid, known as the N/P ratio, is a critical parameter that affects the physicochemical properties and transfection efficiency of the resulting lipoplexes.

Cellular Uptake: The Endocytic Pathway

Lipoplexes are typically internalized by cells through endocytosis. For many cholesterol-containing lipoplexes, the primary route of entry is clathrin-mediated endocytosis.[1] This process is initiated by the binding of the lipoplex to the cell surface, followed by the invagination of the plasma membrane to form a clathrin-coated pit. This pit then buds off into the cytoplasm to form a clathrin-coated vesicle, encapsulating the lipoplex. Clathrin adaptor proteins, such as AP-1 and AP-3, have been implicated in the subsequent intracellular trafficking of these vesicles, highlighting their role in guiding the lipoplex towards the nucleus.[2]

References

An In-depth Technical Guide to the Biophysical Characterization of N4-Spermine Cholesterol Carbamate Liposomes

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the biophysical properties and characterization of N4-Spermine cholesterol carbamate liposomes. These cationic liposomes are of significant interest as non-viral vectors for gene delivery, owing to their ability to efficiently condense and transport nucleic acids into cells. The integration of a spermine headgroup provides a polycationic interface for nucleic acid binding, while the cholesterol anchor and carbamate linker contribute to the stability and biocompatibility of the lipid structure.

Core Components and Structure

N4-Spermine cholesterol carbamate is a cationic lipid featuring a hydrophobic cholesterol anchor, a carbamate linker, and a hydrophilic spermine headgroup. This amphiphilic structure allows it to self-assemble in aqueous solutions, forming the lipid bilayer of liposomes. When formulated with helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), these liposomes can effectively encapsulate and deliver therapeutic payloads like plasmid DNA and siRNA. The multivalent cationic nature of the spermine headgroup facilitates strong electrostatic interactions with negatively charged nucleic acids, leading to the formation of stable lipoplexes.

Quantitative Biophysical Data

The following tables summarize key quantitative data reported for spermine-based cationic liposomes. It is important to note that specific values can vary based on the precise lipid composition, formulation method, and analytical technique used.

Table 1: Physicochemical Properties of Spermine-Based Liposomes and Lipoplexes

| Parameter | Typical Range | Method of Analysis | Significance |

| Size (Diameter) | 80 - 200 nm[1][2] | Dynamic Light Scattering (DLS) | Influences circulation time, cellular uptake mechanism, and biodistribution. |

| Zeta Potential | +60 to +80 mV[3] | Laser Doppler Velocimetry | Indicates surface charge; a high positive charge is crucial for binding nucleic acids and interacting with negatively charged cell membranes. |

| Encapsulation Efficiency | Varies significantly with payload (e.g., ~16% for hydrophilic drugs, up to 100% for hydrophobic drugs)[1] | Spectroscopy, Chromatography | Measures the amount of therapeutic agent successfully loaded into the liposomes. |

Table 2: Influence of Acyl Chain Length on Transfection Efficiency

| Cationic Lipid (Spermine Headgroup) | Relative Transfection Efficiency | Reference |

| Spermine-C14 | Highest | [3] |

| Spermine-C16 | Intermediate | [3] |

| Spermine-C18 | Lowest | [3] |

This data suggests that shorter acyl chains in the helper lipid may enhance the transfection efficiency of spermine-containing liposomes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and characterization of N4-Spermine cholesterol carbamate liposomes.

3.1. Liposome Formulation via Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles.

-

Lipid Film Preparation:

-

N4-Spermine cholesterol carbamate and a helper lipid (e.g., DOPE) are dissolved in a suitable organic solvent, such as chloroform or a chloroform/methanol mixture, in a round-bottom flask.

-

The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.

-

The flask is then placed under a high vacuum for several hours to ensure the complete removal of any residual solvent.

-

-

Hydration:

-

The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline or HEPES-buffered saline) by gentle rotation. This step leads to the spontaneous formation of MLVs. The temperature of the hydration buffer should be above the phase transition temperature of the lipid components.

-

-

Size Reduction (Sonication or Extrusion):

-

To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension is subjected to sonication or extrusion.

-

Sonication: The suspension is sonicated using a probe sonicator or in a bath sonicator until the solution becomes clear.[4]

-

Extrusion: The MLV suspension is repeatedly passed through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a lipid extruder. This method generally results in a more homogenous size distribution.

-

3.2. Lipoplex Formation

-

Dilute the prepared cationic liposomes in a suitable buffer.

-

In a separate tube, dilute the nucleic acid (plasmid DNA or siRNA) in the same buffer.

-

Add the diluted nucleic acid solution to the diluted liposome suspension and mix gently.

-

Incubate the mixture at room temperature for a specified period (e.g., 15-30 minutes) to allow for the formation of stable lipoplexes.

3.3. Characterization Techniques

-

Particle Size and Zeta Potential: Measured using Dynamic Light Scattering (DLS) and Laser Doppler Velocimetry, respectively.[5]

-

Morphology: Visualized using transmission electron microscopy (TEM) or cryo-electron microscopy (cryo-EM).[5]

-

Nucleic Acid Condensation: Assessed via gel retardation assays or fluorescence quenching assays (e.g., using ethidium bromide).[3][6][7]

-

Thermal Analysis: The phase transition behavior of the lipid bilayer can be studied using Differential Scanning Calorimetry (DSC).[8]

-

Stability: Liposome stability can be evaluated by monitoring changes in size and drug leakage over time under different storage conditions.[9]

Visualizations: Workflows and Relationships

Diagram 1: Liposome Formulation and Characterization Workflow

Caption: Workflow for the formulation and biophysical characterization of N4-Spermine cholesterol carbamate liposomes and their nucleic acid complexes.

Diagram 2: Structure-Activity Relationship in Gene Delivery

Caption: Key structural components of N4-Spermine cholesterol carbamate liposomes and their influence on biophysical properties and gene delivery efficiency.

Conclusion

The biophysical characterization of N4-Spermine cholesterol carbamate liposomes is essential for optimizing their performance as gene delivery vectors. Key parameters such as size, surface charge, and stability directly impact their interaction with biological systems. The methodologies outlined in this guide provide a framework for the systematic evaluation of these nanoparticles. The spermine headgroup is a critical component for effective nucleic acid binding, and the overall lipid composition, including the choice of helper lipid, plays a significant role in transfection efficiency. Further research into the structure-activity relationships of these liposomes will continue to advance the development of safe and effective non-viral gene therapies.

References

- 1. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Niosomes Containing Spermine-Based Cationic Lipid with Different Linkers for siRNA Delivery | Scientific.Net [scientific.net]

- 3. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. Liposome Characterization Technologies - CD Formulation [formulationbio.com]

- 6. Synthesis of cholesteryl polyamine carbamates: pK(a) studies and condensation of calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. future4200.com [future4200.com]

- 9. Biophysical aspects of using liposomes as delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of GL67 Transfection Reagent

Executive Summary

The landscape of gene therapy has been significantly shaped by the pursuit of safe and effective delivery vectors. While viral vectors have demonstrated high efficiency, concerns regarding immunogenicity and insertional mutagenesis have propelled the development of non-viral alternatives. Among these, cationic lipid-based systems have emerged as a promising platform. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound (N⁴-Spermine Cholesteryl Carbamate), a key cationic lipid that has been instrumental in advancing non-viral gene therapy, particularly for cystic fibrosis (CF). We will delve into its chemical design, mechanism of action, formulation strategies, and the pivotal preclinical and clinical studies that have defined its role in modern therapeutics.

Discovery and Rationale for Development

The development of this compound by Genzyme was a direct response to the need for a non-viral gene transfer agent with improved potency, favorable safety parameters, and stability for clinical applications like aerosol delivery.[1] The core challenge in non-viral gene delivery is to overcome the natural barriers of the cell, primarily the negatively charged cell membrane and subsequent endosomal entrapment.

Chemical Structure and Design

This compound is a multivalent, ionizable cationic lipid that cleverly combines two key components: a cholesterol anchor and a spermine headgroup.[2][3]

-

Cholesterol Anchor: This lipophilic moiety facilitates the lipid's integration into the lipid bilayer of the liposome and aids in the fusion with the cell membrane.[3]

-

Spermine Headgroup: Spermine is a polyamine with four protonatable nitrogen atoms. At physiological pH, these amines are positively charged, enabling strong electrostatic interaction with the negatively charged phosphate backbone of nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA).[3][4] This interaction is crucial for condensing the nucleic acid into a compact, stable particle (lipoplex) suitable for cellular uptake.

The resulting molecule, N⁴-Spermine Cholesteryl Carbamate, was found to be highly effective for gene delivery, demonstrating up to 100-fold greater efficiency than other cationic lipids like DC-Chol in early studies.[3]

Mechanism of Action: From Lipoplex to Gene Expression

The function of this compound is predicated on its ability to form a stable complex with genetic material and navigate it into the target cell's nucleus. This multi-step process is often enhanced by the inclusion of helper lipids in the formulation.

The GL67A Formulation

For clinical applications, this compound is rarely used alone. The most widely studied formulation, known as GL67A , was developed to optimize delivery efficiency and stability.[1] It typically consists of:

-

This compound: The core cationic lipid for DNA complexation.

-

Dioleoylphosphatidylethanolamine (DOPE): A neutral "helper" lipid that promotes the disruption of the endosomal membrane, facilitating the release of the genetic payload into the cytoplasm.[1] This is a critical step, as failure to escape the endosome leads to degradation of the nucleic acid.

-

Dimyristoylphosphatidylethanolamine-Polyethylene Glycol (DMPE-PEG): A PEGylated lipid included in small amounts to stabilize the lipoplex particles, preventing aggregation, especially at the high concentrations required for aerosol delivery to the lungs.[1]

Cellular Uptake and Endosomal Escape

The process of GL67A-mediated gene delivery follows a distinct pathway, as illustrated below.

Caption: GL67A lipoplex formation and cellular delivery pathway.

-

Lipoplex Formation: The positively charged this compound and neutral DOPE lipids self-assemble into liposomes, which are then mixed with the negatively charged pDNA. This results in the formation of compact, positively charged lipoplex particles.[1]

-

Cellular Binding: The net positive charge of the lipoplex facilitates binding to the negatively charged proteoglycans on the surface of the target cell membrane.[5]

-

Endocytosis: The cell internalizes the lipoplex through endocytosis, enclosing it within a membrane-bound vesicle called an endosome.

-

Endosomal Escape: As the endosome matures, its internal pH drops. This acidic environment is thought to trigger a conformational change in DOPE, which destabilizes the endosomal membrane and allows the pDNA to escape into the cytoplasm.[1]

-

Nuclear Entry and Expression: The pDNA is transported to the nucleus, where the cell's own machinery transcribes it into mRNA and subsequently translates it into the functional protein (e.g., CFTR).[1]

Key Experiments and Data Presentation

The validation of this compound as a transfection reagent is supported by extensive in vitro, in vivo, and clinical data.

In Vitro Studies: siRNA and pDNA Delivery

This compound-based formulations have been shown to be effective for delivering both siRNA and pDNA to various cell lines. A study focusing on siRNA delivery to A549 lung cancer cells demonstrated that the efficiency of cellular uptake is highly dependent on the formulation's composition.[3]

Table 1: Physicochemical and In Vitro Performance of this compound/DC-Chol Liposomal Formulations for siRNA Delivery [3][4]

| Formulation ID | This compound:DC-Chol Molar Ratio | Cationic Lipid:siRNA Molar Ratio | Particle Size (nm) | Zeta Potential (mV) | Cellular Uptake (% of Cells) |

| C1 | 0:100 | 3:1 | 240 ± 12 | +38 ± 2 | ~0% |

| C2 | 25:75 | 3:1 | 195 ± 9 | +42 ± 3 | ~25% |

| C3 | 50:50 | 3:1 | 162 ± 7 | +45 ± 1 | ~50% |

| C4 | 75:25 | 3:1 | 151 ± 5 | +46 ± 2 | ~75% |

| C5 | 100:0 | 3:1 | 144 ± 6 | +47 ± 1 | >90% |

Data adapted from Jarallah et al., 2023.[3]

The results clearly indicate that increasing the proportion of this compound in the formulation leads to smaller, more positively charged particles and significantly higher cellular uptake.[3] Similar efficiency has been observed for pDNA delivery to HEK293 cells, leading to the expression of functional wild-type CFTR protein.[2]

Preclinical and Clinical Trials in Cystic Fibrosis

The most significant application of GL67A has been in gene therapy for cystic fibrosis, a disease caused by mutations in the CFTR gene.[6] The UK Cystic Fibrosis Gene Therapy Consortium (UK CFGTC) has conducted pivotal trials using this formulation.

Table 2: Summary of Key Clinical Trial Data for pGM169/GL67A in Cystic Fibrosis [1][6][7]

| Trial Phase | Number of Patients | Dosing Regimen | Key Findings & Outcomes |

| Phase I/IIa (Nasal) | 12 | Single nasal administration | Safe and well-tolerated. Directed vector-derived mRNA expression. Achieved an approximate 20% correction of the CFTR Cl- channel defect.[1][6] |

| Phase I/IIa (Lung) | 16 | Single aerosolized dose to the lung | Safe, with no significant adverse events. Vector DNA was detected in 8 of 8 treated patients.[8] |

| Phase IIb (Multi-dose) | 136 (116 completed) | Monthly aerosolized dose for 1 year | First trial to show a significant, albeit modest, treatment effect on lung function (FEV1%) compared to placebo. The effect was stabilized in the treatment group, while the placebo group declined.[7] |

These trials established GL67A as the 'Gold Standard' for non-viral aerosol gene delivery for a period and provided crucial proof-of-principle that a non-viral vector could achieve a clinically relevant outcome in CF patients.[1][7]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail standardized protocols for working with this compound-based reagents.

Protocol: Preparation of GL67A/pDNA Lipoplexes

This protocol describes the preparation of lipoplexes for in vitro transfection.

-

Lipid Film Hydration:

-

In a sterile glass vial, combine this compound and DOPE in a 1:2 molar ratio, dissolved in a chloroform/methanol solvent.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

-

Place the vial under a vacuum for at least 1 hour to remove any residual solvent.

-

-

Liposome Formation:

-

Hydrate the lipid film with a sterile, nuclease-free buffer (e.g., 5% glucose in water) to the desired final lipid concentration.

-

Vortex vigorously to form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Lipoplex Formation:

-

In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in a serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute the required volume of the GL67A liposome suspension in the same medium.

-

Add the diluted liposome suspension to the diluted DNA, vortex gently, and incubate at room temperature for 15-20 minutes to allow for complex formation. The complexes are now ready for addition to cells.

-

Caption: Experimental workflow for preparing GL67A/pDNA lipoplexes.

Protocol: In Vitro Transfection of Adherent Cells

This protocol is for a standard 6-well plate format.

-

Cell Plating: The day before transfection, plate cells (e.g., A549 or HEK293) in your standard growth medium such that they reach 70-80% confluency at the time of transfection.

-

Medium Change: Just before transfection, replace the old medium with fresh, pre-warmed growth medium (can be serum-containing).

-

Add Lipoplexes: Add the prepared GL67A/pDNA complexes dropwise to each well. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.

-

Assay for Gene Expression: After incubation, analyze the cells for reporter gene expression (e.g., luciferase assay, GFP fluorescence microscopy) or for the expression of the therapeutic gene (e.g., Western blot for CFTR).

Protocol: Gel Retardation Assay

This assay confirms the complexation of nucleic acid with the liposomes.

-

Prepare Lipoplexes: Prepare lipoplexes at various lipid-to-nucleic acid molar ratios as described in Protocol 5.1.

-

Loading: Load the samples into the wells of a 1% agarose gel containing a nucleic acid stain (e.g., SYBR Safe). Include a lane with naked (uncomplexed) DNA as a control.

-

Electrophoresis: Run the gel at a constant voltage (e.g., 80V) for 45-60 minutes.

-

Visualization: Visualize the gel under UV light. The naked DNA will migrate into the gel. Successful complexation is indicated by the retention of the DNA in the loading well, as the large lipoplex cannot enter the gel matrix. The point at which all DNA is retained in the well represents the optimal complexation ratio.[4]

Conclusion and Future Outlook

The discovery and development of this compound represent a significant milestone in non-viral gene therapy. Its rational design, combining a cholesterol anchor with a polycationic spermine head, created a potent vehicle for nucleic acid delivery. The GL67A formulation, refined for stability and endosomal escape, successfully progressed through a rigorous series of preclinical and clinical trials, culminating in the first-ever demonstration of a clinical benefit for gene therapy in cystic fibrosis patients.

While newer, more potent delivery systems are now being developed, the story of this compound provides an invaluable blueprint for the field. It established the feasibility of aerosolized gene delivery to the lungs and set a benchmark for safety and efficacy against which new non-viral vectors are often measured.[9] The principles learned from the this compound program continue to inform the design of next-generation lipid nanoparticles for the delivery of pDNA, mRNA, and siRNA for a wide range of genetic diseases.

References

- 1. cfgenetherapy.org.uk [cfgenetherapy.org.uk]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound lipid-based liposomal formulation for efficient siRNA delivery into human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GL-67 Liposomes for DNA/RNA Delivery - CD Bioparticles [cd-bioparticles.net]

- 6. Introduction and background - A randomised, double-blind, placebo-controlled trial of repeated nebulisation of non-viral cystic fibrosis transmembrane conductance regulator (CFTR) gene therapy in patients with cystic fibrosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Repeated nebulisation of non-viral CFTR gene therapy in patients with cystic fibrosis: a randomised, double-blind, placebo-controlled, phase 2b trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cfgenetherapy.org.uk [cfgenetherapy.org.uk]

- 9. Aerosol-Mediated Non-Viral Lung Gene Therapy: The Potential of Aminoglycoside-Based Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Stability of N4-Spermine Cholesterol Carbamate (GL67): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

N4-Spermine cholesterol carbamate, also known as GL67, is a widely utilized cationic lipid essential in the formulation of non-viral vectors for gene therapy. Its unique structure, featuring a cholesterol anchor, a carbamate linker, and a polycationic spermine headgroup, facilitates the encapsulation and delivery of nucleic acids into cells. Understanding the chemical stability of this molecule is paramount for ensuring the safety, efficacy, and shelf-life of lipid-based drug delivery systems. This technical guide provides a comprehensive analysis of the known stability profile of N4-Spermine cholesterol carbamate, outlines potential degradation pathways, and details relevant experimental methodologies.

Core Chemical Structure and Properties

N4-Spermine cholesterol carbamate is a multivalent ionizable cationic lipid.[1] Its amphipathic nature, with a hydrophobic cholesterol moiety and a hydrophilic spermine headgroup, allows it to self-assemble into liposomes.[] The carbamate linkage provides a covalent bridge between the cholesterol anchor and the spermine headgroup.

| Property | Value | Reference |

| Formal Name | 3β-[(3-aminopropyl)[4-[(3-aminopropyl)amino]butyl]carbamate] cholest-5-en-3-ol | [1] |

| Synonyms | This compound, N4-Spermine Cholesteryl Carbamate | [1] |

| CAS Number | 179075-30-0 | [1] |

| Molecular Formula | C38H70N4O2 | [1] |

| Formula Weight | 615.0 g/mol | [1] |

Known Stability Data

Quantitative data on the chemical stability of N4-Spermine cholesterol carbamate in solution under various conditions (e.g., pH, temperature) is not extensively available in the public domain. However, information regarding its stability in solid form and within formulations provides valuable insights.

| Condition | Observation | Source |

| Solid State Storage | Stable for at least 4 years when stored as a crystalline solid at -20°C. | [1] |

| Liposome Formulation | Forms stable liposome complexes with nucleic acids, protecting them from degradation.[][3] The stability of these lipoplexes can be influenced by the biological environment. | [][3] |

| Biological Fluids | Some studies have suggested that mRNA-GL67 liposome complexes may have limited stability in biological fluids, potentially impacting in vivo performance. |

Potential Degradation Pathways